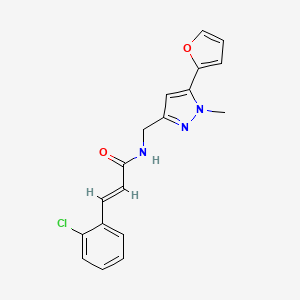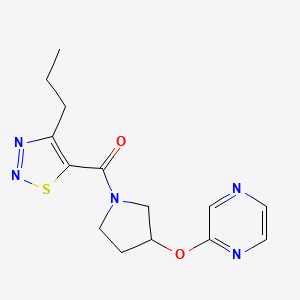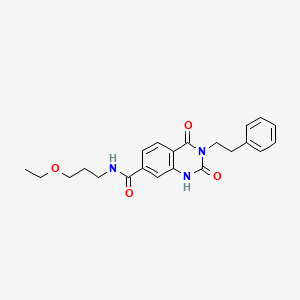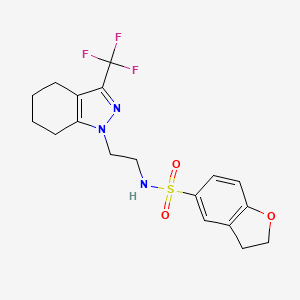
N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C18H20F3N3O3S and its molecular weight is 415.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Applications in Organic Chemistry
N-halosulfonamides, including compounds similar to N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide, have been utilized in organic synthesis. Studies have shown their effectiveness as catalysts in various synthesis processes:
Solvent-Free Synthesis of Triazines : N,N,N',N'-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) have been used as efficient catalysts for synthesizing 1,2,4-triazines under solvent-free conditions (Ghorbani‐Vaghei et al., 2015).
Synthesis of 2H-Indazolo[2,1-b]Phthalazine-Triones : Similar catalysts have been employed for the one-pot synthesis of 2H-indazolo[2,1-b]phthalazine-triones from aldehydes, phthalhydrazide, and dimedone (Ghorbani‐Vaghei et al., 2011).
Synthesis and Screening for Biological Activities : Ethylated sulfonamides, incorporating benzodioxane moiety, were synthesized and screened against various enzymes and bacterial strains, revealing their potential as inhibitors and antibacterial agents (Irshad et al., 2016).
Biological Screening and Molecular Docking Studies
Compounds with similar structures have been synthesized and evaluated for their biological activities:
Antimicrobial and Antiproliferative Agents : Synthesis of N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides was undertaken, showing potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents (Küçükgüzel et al., 2013).
Angiotensin II Antagonists : Triazolinone biphenylsulfonamide derivatives were prepared and tested as angiotensin II antagonists, exhibiting subnanomolar IC50 values at the AT1 receptor subtype (Ashton et al., 1994).
Sulfonamide Hybrids with Biological Activities : Sulfonamide hybrids, containing various heterocyclic moieties, have been explored for their diverse biological activities, including antimicrobial and antiproliferative effects (Ghomashi et al., 2022).
Mecanismo De Acción
Target of Action
The primary target of this compound is the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) selective for mites . This target plays a crucial role in the nervous system of mites, and its inhibition leads to paralysis and death of these organisms .
Mode of Action
The compound acts as a non-competitive antagonist of the GABACl . It binds to the channel and prevents the normal flow of chloride ions, disrupting the normal functioning of the mite’s nervous system .
Biochemical Pathways
The compound’s action on the GABACl affects the nervous system pathway in mites. By blocking the chloride channels, it disrupts the transmission of nerve impulses, leading to paralysis and death of the mites .
Pharmacokinetics
The presence of the trifluoromethyl group in the molecule may enhance its lipophilicity, potentially improving its absorption and distribution within the organism .
Result of Action
The result of the compound’s action is the effective control of mite infestations. By targeting the GABACl, the compound causes paralysis and death in mites, thereby reducing their populations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s efficacy may be affected by the presence of other substances or environmental conditions that could interfere with its absorption or action . Additionally, the compound’s stability could be influenced by factors such as temperature, humidity, and pH .
Propiedades
IUPAC Name |
N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O3S/c19-18(20,21)17-14-3-1-2-4-15(14)24(23-17)9-8-22-28(25,26)13-5-6-16-12(11-13)7-10-27-16/h5-6,11,22H,1-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGJIFLGLJFDRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNS(=O)(=O)C3=CC4=C(C=C3)OCC4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

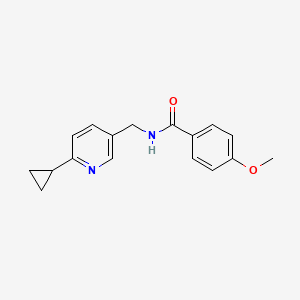
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetate](/img/structure/B3010798.png)
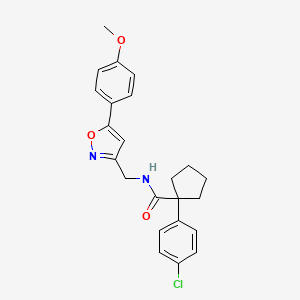
![3-(chloromethyl)-4H,6H,7H-pyrano[3,4-d][1,2]oxazole](/img/structure/B3010802.png)
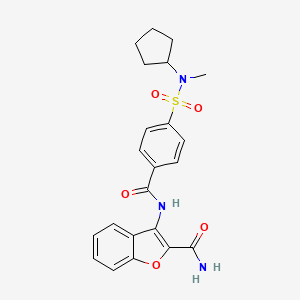
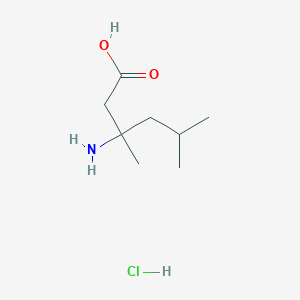
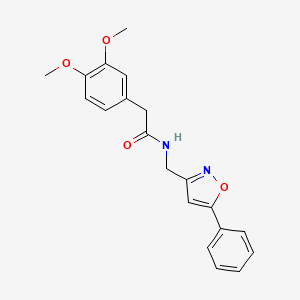


![9-[4-(hexyloxy)benzylidene]-2,4,5,7-tetranitro-9H-fluorene](/img/structure/B3010814.png)
